molecular formula C16H22N2O3S B2639213 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine CAS No. 1795412-32-6

1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine

Cat. No.: B2639213
CAS No.: 1795412-32-6
M. Wt: 322.42
InChI Key: YZPQLXYQZXRRBB-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine is a sophisticated chemical building block designed for pharmaceutical research and development. This compound integrates two privileged nitrogen-containing heterocycles—piperidine and pyrrolidine—linked by a carbonyl group and featuring a benzenesulfonyl moiety. Piperidine and pyrrolidine rings are among the most fundamental synthetic fragments for constructing drug candidates and are present in more than twenty classes of pharmaceuticals . The structural motifs within this molecule are commonly explored in medicinal chemistry for their potential to interact with various biological targets. The specific arrangement of the benzenesulfonyl group on the pyrrolidine ring, in conjunction with the carboxamide linker to the piperidine, makes this reagent a valuable scaffold for constructing potential bioactive molecules. Similar structural frameworks are frequently investigated in the synthesis of novel compounds for treating diseases, with recent research highlighting the value of hybrids containing both piperidine and pyrrolidine structures . Researchers can utilize this compound as a key intermediate in multi-step syntheses, such as in the development of receptor agonists or other therapeutic agents . Its utility lies in its functional groups, which allow for further chemical modifications, enabling the creation of diverse compound libraries for biological screening. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(17-10-5-2-6-11-17)18-12-9-15(13-18)22(20,21)14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQLXYQZXRRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine is C16H20N2O3S, with a molecular weight of approximately 320.41 g/mol. The compound features a piperidine ring fused with a pyrrolidine moiety and a benzenesulfonyl group, which enhances its pharmacological properties.

Cancer Therapy

Recent studies have indicated that compounds similar to BOP exhibit potential anticancer activity. For instance, research has shown that piperidine derivatives can induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The introduction of a spirocyclic structure in these compounds has been linked to improved biological activity compared to standard anticancer agents like bleomycin .

Stem Cell Mobilization

BOP has been investigated for its role in mobilizing hematopoietic stem cells (HSCs) for transplantation purposes. It has shown promise as an alternative to granulocyte-colony stimulating factor (G-CSF), especially in patients where G-CSF administration poses risks, such as those with sickle cell disease or other hematological conditions . The compound's ability to enhance stem cell mobilization could significantly impact autologous and allogeneic transplantation outcomes.

Neuropharmacology

The piperidine structure is prevalent in many neuroactive drugs. BOP derivatives have been explored for their potential effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases like Alzheimer's disease. Structural modifications involving piperidine fragments can enhance the blood-brain barrier permeability of drugs, making them more effective for central nervous system applications .

Synthetic Methodologies

The synthesis of BOP and its derivatives involves several innovative approaches:

  • Multi-Step Synthesis : The traditional synthesis of BOP involves multiple steps, including the preparation of protected intermediates and several chromatographic purification processes. Recent advancements aim to streamline this process to facilitate commercial scalability while minimizing metal contamination concerns associated with palladium catalysts used in earlier methods .
  • One-Pot Reactions : Recent literature highlights the use of one-pot reactions combining Suzuki–Miyaura coupling and hydrogenation under mild conditions, which can efficiently produce piperidine derivatives while maintaining high yields and selectivity .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Cancer Therapy Compounds showed enhanced cytotoxicity against cancer cell lines.
Stem Cell Mobilization Demonstrated effectiveness in mobilizing HSCs without G-CSF.
Neuropharmacology Improved CNS penetration due to structural modifications.

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the pyrrolidine and piperidine rings contribute to the compound’s overall binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating key enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s uniqueness lies in its benzenesulfonyl-pyrrolidine-carbonyl-piperidine framework. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Substituents
1-[3-(Benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine C₁₆H₂₀N₂O₃S Piperidine, Pyrrolidine, Carbonyl, Benzenesulfonyl Benzenesulfonyl at pyrrolidine-3
3-(Pyrrolidine-1-carbonyl)piperidine hydrochloride C₁₀H₁₈N₂O·HCl Piperidine, Pyrrolidine, Carbonyl Hydrochloride salt
1-[3-(Pyrrolidine-1-carbonyl)phenyl]ethanone C₁₄H₁₆N₂O₂ Pyrrolidine, Carbonyl, Acetophenone Acetophenone at phenyl ring
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine C₁₃H₁₅NO₃ Piperidine, Benzodioxole, Carbonyl Benzodioxol group

Natural Product Analogs ()

Natural isolates like 1-[1-oxo-5(3,4-methylenedioxyphenyl)-2E,4E-pentadienyl]-pyrrolidine () share the pyrrolidine-carbonyl-piperidine motif but feature polyene chains and methylenedioxyphenyl groups. These structural differences likely result in distinct bioavailability and toxicity profiles compared to synthetic sulfonyl derivatives .

Biological Activity

1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including drug development and enzyme inhibition.

Chemical Structure and Properties

  • IUPAC Name : 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine
  • CAS Number : 1795412-32-6
  • Molecular Weight : 322.42 g/mol
  • InChI Key : YZPQLXYQZXRRBB-UHFFFAOYSA-N

The compound features a piperidine ring connected to a pyrrolidine moiety that carries a benzenesulfonyl group. This unique structural arrangement is crucial for its biological activity.

The biological activity of 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances binding affinity through strong interactions with active sites, while the piperidine and pyrrolidine rings contribute to overall specificity. This compound may modulate various biological pathways by either inhibiting or activating key enzymes involved in disease processes .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. For instance, it has been explored for its ability to inhibit certain enzymes relevant in cancer therapy and neurological disorders .

Anticancer Potential

Recent studies have highlighted the anticancer properties of related piperidine derivatives. For example, compounds similar to 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research in oncology .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. The ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes is particularly noteworthy .

Research Applications

1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine has diverse applications across multiple scientific domains:

  • Medicinal Chemistry : As a building block for synthesizing complex organic molecules.
  • Drug Development : Investigated for therapeutic potential against various diseases, including cancer and neurodegenerative disorders.
  • Biological Probes : Used in the development of probes for studying biological processes.

Case Studies

StudyFindings
Liu et al. (2023)Explored the interaction of similar piperidine derivatives with acetylcholinesterase, demonstrating potential for Alzheimer's treatment .
Recent Anticancer ResearchCompounds exhibited significant cytotoxicity in various cancer cell lines, suggesting a pathway for new cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]piperidine, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves sequential acylation and sulfonylation. For example:

Acylation : React piperidine with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine) to form the piperidine-1-carbonyl intermediate .

Sulfonylation : Introduce the benzenesulfonyl group to the pyrrolidine moiety using benzenesulfonyl chloride under anhydrous conditions .

  • Optimization : Yields >80% are achievable with stoichiometric control (1:1.2 molar ratio of piperidine to acylating agent) and inert atmosphere (N₂) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1350 cm⁻¹) stretches to confirm functional groups .
  • GC-MS : Detect molecular ion peaks (low intensity, 0.5–8% abundance) and fragmentation patterns to validate molecular weight and structural motifs .
  • XRD : Use single-crystal X-ray diffraction with SHELX refinement for 3D structural confirmation. SHELXL is preferred for high-resolution data to resolve torsional angles and bond lengths .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental spectroscopic data and predicted structural properties?

  • Methodological Answer :

  • DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies in chemical shifts >1 ppm may indicate conformational flexibility or zwitterionic forms .
  • Case Study : For spiroheterocyclic analogs, antiperiplanar conformers showed better alignment with XRD data than syn-periplanar models, resolving conflicting NOESY correlations .

Q. What challenges arise during crystallographic refinement of this compound, and how can SHELX parameters be adjusted to improve accuracy?

  • Methodological Answer :

  • Common Issues : Twinning, disordered solvent molecules, or weak diffraction due to flexible sulfonyl groups.
  • SHELX Adjustments :
  • Use TWIN and BASF commands to model twinned crystals.
  • Apply ISOR restraints to dampen thermal motion artifacts in the benzenesulfonyl group .
  • Validation : Cross-check R-factors (target: R1 < 5% for high-resolution data) and electron density maps (e.g., omit maps for ambiguous regions) .

Q. How can reaction yields be optimized in multi-step syntheses involving sensitive intermediates?

  • Methodological Answer :

  • Stepwise Monitoring : Use LC-MS or TLC to track intermediates. For example, detect the piperidine-1-carbonyl intermediate (Rf ~0.5 in ethyl acetate/hexane) before sulfonylation .
  • Condition Tuning :
  • Temperature : Keep sulfonylation steps at 0–5°C to minimize side reactions .
  • Solvent Choice : Use dichloromethane (DCM) for acylation (polar aprotic) and THF for sulfonylation to enhance solubility .

Q. What strategies address low reproducibility in biological activity assays for this compound?

  • Methodological Answer :

  • Purity Control : Ensure >95% purity via preparative HPLC (C18 column, acetonitrile/water gradient).
  • Conformational Analysis : Use molecular docking (AutoDock Vina) to assess binding mode consistency across assays. Adjust protonation states (e.g., zwitterionic vs. neutral forms) to match physiological pH .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Metabolic Profiling : Conduct LC-MS-based metabolomics to identify active metabolites in vivo that may differ from in vitro parent compound activity.
  • Dose-Response Calibration : Adjust in vitro concentrations to match in vivo bioavailability (e.g., account for plasma protein binding using equilibrium dialysis) .

Structural and Mechanistic Insights

Q. What role does the benzenesulfonyl group play in the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Perform accelerated stability studies (pH 1–9, 37°C). The sulfonyl group enhances resistance to esterase-mediated hydrolysis compared to carboxylate analogs .
  • Computational Modeling : MD simulations (AMBER) show sulfonyl-oxygen hydrogen bonding with water reduces hydrolysis rates by 40% compared to carbonyl groups .

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